Stereochemical Identity: (1S,5S) vs. (1R,5R) Enantiomer — Impact on Biological Recognition and Chiral Purity Requirements
The (1S,5S) absolute configuration constitutes a discrete molecular entity (CAS 1931961-71-5) distinct from its (1R,5R) enantiomer (CAS 1165450-63-4). While a direct head-to-head biological comparison between these two enantiomers is not available in the open literature for the Boc-1-carboxylic acid series, the closely related 3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers were systematically resolved by Bakonyi et al., who demonstrated that optical resolution via diastereomeric salt formation or chiral stationary-phase chromatography yielded all four stereoisomers with distinct physicochemical and chiroptical properties [1]. In a broader class context, patent disclosures on 3-azabicyclo[3.1.0]hexane-based dopamine D₃ modulators explicitly state that the absolute configuration at positions 1 and 5 determines receptor binding affinity and functional activity [2]. The (1S,5S)-Boc-1-carboxylic acid is commercially supplied at ≥95% enantiomeric purity (typical specification: NLT 98% by chiral HPLC) , whereas the racemate (CAS 1363381-55-8) lacks defined stereochemistry and is unsuitable for enantioselective target engagement studies.
| Evidence Dimension | Stereochemical identity and enantiomeric purity |
|---|---|
| Target Compound Data | (1S,5S) absolute configuration; typical purity ≥95% (specification NLT 98% by chiral HPLC) |
| Comparator Or Baseline | (1R,5R) enantiomer (CAS 1165450-63-4); racemic mixture (CAS 1363381-55-8, unspecified stereochemistry) |
| Quantified Difference | Enantiomeric excess typically ≥96% for single enantiomers vs. 0% ee for racemate; distinct CAS registry numbers reflect different chemical identities |
| Conditions | Vendor quality-control specifications (chemenu.com, molcore.com); chiral resolution methodology from J. Org. Chem. 2013 |
Why This Matters
For drug discovery programs targeting chiral biological receptors, enantiomeric purity directly determines assay reproducibility, specific activity, and regulatory compliance; the racemic mixture may exhibit confounding off-target pharmacology or reduced potency.
- [1] Bakonyi, B.; Furegati, M.; Kramer, C.; et al. Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. J. Org. Chem. 2013, 78, 9328–9339. View Source
- [2] Patent AT367036B: Method for producing new, optically active 3-azabicyclo(3.1.0)hexan derivatives and their non-toxic, pharmaceutically compatible salts. View Source
